N-phenyl-1,2-dihydroacenaphthylen-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2-dihydroacenaphthylen-5-amine typically involves the reduction of acenaphthene derivatives. One common method is the reduction of 5-nitroacenaphthene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalyst: Palladium on carbon (Pd/C)
Another method involves the reduction of 5-acenaphthenequinone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction conditions are:
Temperature: Room temperature
Solvent: Methanol or ethanol
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves:
Reactants: 5-nitroacenaphthene, hydrogen gas
Conditions: Elevated temperature and pressure in a hydrogenation reactor
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,2-dihydroacenaphthylen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Acenaphthenequinone derivatives
Reduction: Fully saturated acenaphthene derivatives
Substitution: N-substituted acenaphthylenamine derivatives
Scientific Research Applications
N-phenyl-1,2-dihydroacenaphthylen-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-1,2-dihydroacenaphthylen-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Acenaphthenamine
- 5-Acenaphtheneamine
- 5-Aminoacenaphthene
Uniqueness
N-phenyl-1,2-dihydroacenaphthylen-5-amine is unique due to its specific structural features, including the presence of both an amine group and a partially hydrogenated acenaphthene ring
Properties
CAS No. |
102027-91-8 |
---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
InChI Key |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Origin of Product |
United States |
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